Benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)azo)-
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Overview
Description
Benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)azo)- is a synthetic organic compound known for its applications in various scientific fields This compound is characterized by the presence of a benzoic acid moiety linked to a bis(2-chloroethyl)amino group through an azo linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)azo)- typically involves the following steps:
Diazotization: The starting material, 4-(bis(2-chloroethyl)amino)aniline, undergoes diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with benzoic acid under basic conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Solvents like tetrahydrofuran (THF) are often used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the chloroethyl groups under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)azo)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Industry: Utilized in the production of dyes and pigments due to its azo linkage, which imparts color properties.
Mechanism of Action
The mechanism of action of benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)azo)- involves its ability to form covalent bonds with DNA. The bis(2-chloroethyl)amino group can alkylate DNA, leading to cross-linking of DNA strands. This prevents DNA replication and transcription, ultimately causing cell death. This mechanism is similar to that of other nitrogen mustards used in chemotherapy .
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: Another nitrogen mustard used in chemotherapy.
Melphalan: A nitrogen mustard used to treat multiple myeloma and ovarian cancer.
Cyclophosphamide: A widely used chemotherapeutic agent with similar alkylating properties.
Uniqueness
Benzoic acid, 2-((4-(bis(2-chloroethyl)amino)phenyl)azo)- is unique due to its azo linkage, which imparts distinct chemical and physical properties.
Properties
CAS No. |
1135192-33-4 |
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Molecular Formula |
C17H17Cl2N3O2 |
Molecular Weight |
366.2 g/mol |
IUPAC Name |
2-[[4-[bis(2-chloroethyl)amino]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C17H17Cl2N3O2/c18-9-11-22(12-10-19)14-7-5-13(6-8-14)20-21-16-4-2-1-3-15(16)17(23)24/h1-8H,9-12H2,(H,23,24) |
InChI Key |
UZVFCQFALGLBHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N=NC2=CC=C(C=C2)N(CCCl)CCCl |
Origin of Product |
United States |
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